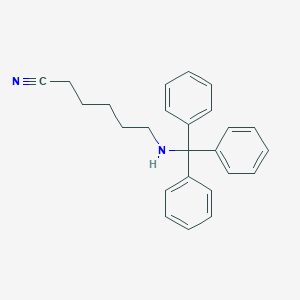![molecular formula C17H22N2O3 B281868 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid is a chemical compound that belongs to the class of piperazine derivatives. It is also known as PPOP or 4-oxo-PPOP. This compound has been the subject of scientific research due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid have been studied in vitro. The compound has been found to have a cytotoxic effect on cancer cells, leading to cell death. It has also been shown to have antimicrobial activity against several bacterial strains. However, the compound has not been studied extensively in vivo, and its effects on the human body are not fully understood.
実験室実験の利点と制限
One of the advantages of using 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid in lab experiments is its potential as a cytotoxic agent against cancer cells. The compound has also been shown to have antimicrobial activity, making it useful in the study of bacterial infections. However, the compound has not been studied extensively in vivo, and its effects on the human body are not fully understood. Additionally, the synthesis of the compound is relatively complex, and the yield is not high.
将来の方向性
There are several future directions for the study of 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid. One direction is to further investigate the mechanism of action of the compound, particularly its effects on cancer cells and bacterial strains. Another direction is to study the compound in vivo, to better understand its effects on the human body. Additionally, the synthesis of the compound could be optimized to increase the yield and reduce the complexity of the process. Finally, the potential applications of 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid in the field of medicine could be explored further, particularly in the development of new cancer treatments and antimicrobial agents.
合成法
The synthesis of 4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid involves the reaction of 4-(4-propylphenyl)-1-piperazinecarboxylic acid with acetic anhydride and acetic acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by crystallization. The yield of the product is around 70%.
科学的研究の応用
4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid has been studied for its potential applications in the field of medicine. The compound has been found to have an inhibitory effect on the growth of cancer cells in vitro. It has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC名 |
(Z)-4-oxo-4-[4-(4-propylphenyl)piperazin-1-yl]but-2-enoic acid |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-14-4-6-15(7-5-14)18-10-12-19(13-11-18)16(20)8-9-17(21)22/h4-9H,2-3,10-13H2,1H3,(H,21,22)/b9-8- |
InChIキー |
UEICVATXNFVINJ-HJWRWDBZSA-N |
異性体SMILES |
CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C=C\C(=O)O |
SMILES |
CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC(=O)O |
正規SMILES |
CCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



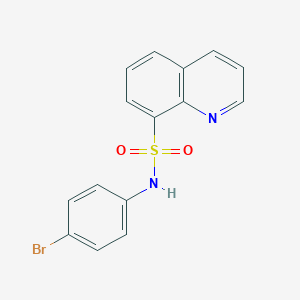
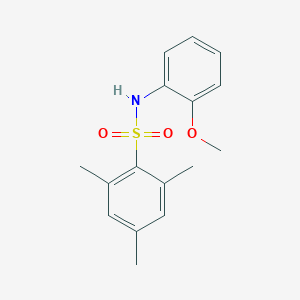
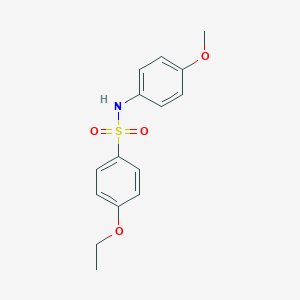
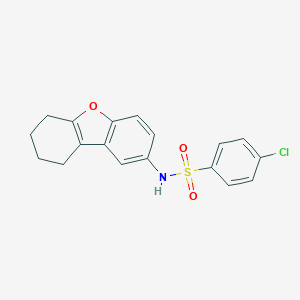
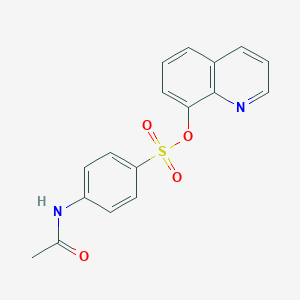
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
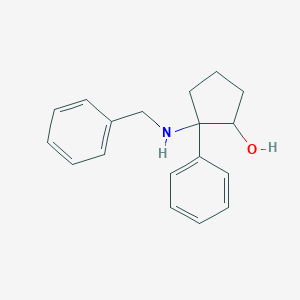
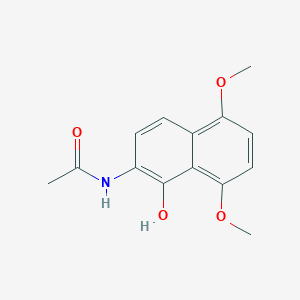
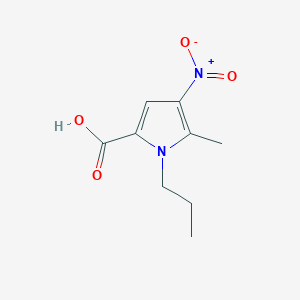
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
